2,3-Dihydroxy-1-(1H-indol-3-yl)propan-1-one
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Overview
Description
2,3-Dihydroxy-1-(1H-indol-3-yl)propan-1-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines an indole moiety with a dihydroxypropanone group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-1-(1H-indol-3-yl)propan-1-one typically involves the reaction of indole derivatives with appropriate dihydroxypropanone precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxy-1-(1H-indol-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dihydroxy groups to hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the indole ring .
Scientific Research Applications
2,3-Dihydroxy-1-(1H-indol-3-yl)propan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-Dihydroxy-1-(1H-indol-3-yl)propan-1-one involves its interaction with various molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as signal transduction and gene expression . The dihydroxypropanone group can participate in redox reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Another indole derivative with different functional groups.
Indole-3-carboxaldehyde: A precursor for various indole-based compounds.
Uniqueness: 2,3-Dihydroxy-1-(1H-indol-3-yl)propan-1-one is unique due to its combination of an indole core with a dihydroxypropanone group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2,3-dihydroxy-1-(1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C11H11NO3/c13-6-10(14)11(15)8-5-12-9-4-2-1-3-7(8)9/h1-5,10,12-14H,6H2 |
InChI Key |
YGCMIDOKJLDHEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(CO)O |
Origin of Product |
United States |
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